molecular formula C6H10ClN3 B1321347 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 62002-31-7

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B1321347
CAS RN: 62002-31-7
M. Wt: 159.62 g/mol
InChI Key: CHLFJSVTUQAGSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives is a topic of interest in several studies. For instance, one derivative, 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-5-ium chloride hydrate, was synthesized and characterized using IR-NMR spectroscopy and single-crystal X-ray diffraction . Another study describes the synthesis of a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives with potential antiproliferative activity against human cancer cells . Additionally, a method for synthesizing imidazo[1,2-a]pyridines through the reaction of 2H-azirines with 2-chloropyridines has been reported, which involves the formation of an electrophilic species that undergoes cyclization .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their potential interactions with biological targets. The first paper provides a detailed analysis of the molecular geometry, vibrational frequencies, and NMR chemical shift values using density functional theory (DFT) calculations, which are compared with experimental data . This level of structural analysis is essential for predicting the behavior of these molecules in biological systems and for designing derivatives with enhanced activity.

Chemical Reactions Analysis

The chemical reactivity of imidazo[4,5-c]pyridine derivatives is influenced by their molecular structure. For example, the introduction of amino side chains on the tetracyclic skeleton significantly impacts the antiproliferative activity of these compounds . The position of the nitrogen atom in the pyridine ring is particularly important for enhancing this activity. The interaction of these derivatives with DNA and RNA, which may involve binding to specific structures such as G-quadruplexes, is also affected by the position of these side chains .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridine derivatives are closely related to their biological activities. The study of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives revealed their potential as antidiabetic and antioxidant agents, as well as their ability to inhibit β-glucuronidase . The antiglycation and antioxidant activities of these compounds were evaluated, and some derivatives showed better activity than standard drugs. The molecular docking studies provided insights into the interaction of these compounds with the β-glucuronidase enzyme, which is important for understanding their mechanism of action .

Scientific Research Applications

  • VEGFR-2 Kinase Inhibitors

    • Field : Biochemistry and Pharmacology
    • Application : This compound has been used in the design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Xa Factor Inhibitors and CDK Inhibitors

    • Field : Biochemistry and Pharmacology
    • Application : This compound can be used to prepare Xa factor inhibitors and CDK inhibitors .
    • Method : The compound is obtained from the cyclization of histamine dihydrochloride and polyformaldehyde .
    • Results : The results or outcomes of this application were not provided in the source .

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMNMCZLZDPGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586003
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

CAS RN

62002-31-7
Record name 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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